molecular formula C12H17N3O2 B7578532 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid

5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid

Cat. No. B7578532
M. Wt: 235.28 g/mol
InChI Key: GQASUCMMJGHUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid, also known as EPYC, is a chemical compound that has shown promising results in scientific research. It is a pyrazine derivative that has been synthesized and studied for its potential applications in various fields.

Mechanism of Action

5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to bind to metal ions, making it a potential chelating agent for metal detoxification.
Biochemical and Physiological Effects:
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory and anti-cancer properties, as well as its ability to modulate various signaling pathways. In vivo studies have shown that 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid can reduce inflammation and tumor growth in animal models. However, more research is needed to fully understand its effects on human physiology.

Advantages and Limitations for Lab Experiments

5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been extensively studied for its potential applications in various fields. However, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on human physiology. Additionally, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for research on 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid. One area of interest is its potential use as a drug delivery system. 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to have good biocompatibility and can be easily modified to target specific tissues or cells. Another area of interest is its potential use as a chelating agent for metal detoxification. 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to bind to metal ions, making it a potential candidate for the treatment of heavy metal poisoning. Additionally, more research is needed to fully understand its effects on human physiology and its potential applications in various fields.

Synthesis Methods

5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid can be synthesized via a multi-step process involving the reaction of 4-ethylpiperidine with 2-chloropyrazine, followed by carboxylation with carbon dioxide. This method has been optimized for high yield and purity, making 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid a readily available compound for scientific studies.

Scientific Research Applications

5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In materials science, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been used as a ligand for the synthesis of new catalysts with high activity and selectivity.

properties

IUPAC Name

5-(4-ethylpiperidin-1-yl)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-9-3-5-15(6-4-9)11-8-13-10(7-14-11)12(16)17/h7-9H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQASUCMMJGHUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)C2=NC=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid

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